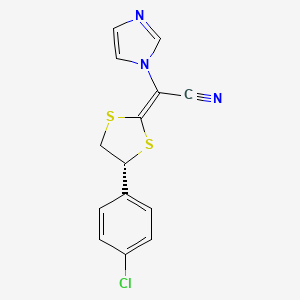![molecular formula C9H13NO3 B15292417 2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol is a catecholamine compound characterized by the presence of a hydroxy-substituted aminoethyl side-chain. This compound is structurally related to adrenaline and is known for its significant biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of catechol with epichlorohydrin to form a glycidyl ether, which is then reacted with methylamine to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced catecholamines.
Substitution: Various substituted catecholamines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role as a neurotransmitter and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The compound exerts its effects by interacting with adrenergic receptors in the body. It acts as an agonist, binding to these receptors and triggering a cascade of intracellular events that lead to physiological responses such as increased heart rate and vasodilation. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Adrenaline: Structurally similar but with different stereochemistry.
Noradrenaline: Similar structure but lacks the methyl group on the aminoethyl side-chain.
Dopamine: Similar catechol structure but with a different side-chain
Uniqueness
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol is unique due to its specific substitution pattern on the benzene ring and the presence of the methylamino group, which imparts distinct biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
2-[1-hydroxy-2-(methylamino)ethyl]benzene-1,4-diol |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9-13H,5H2,1H3 |
Clave InChI |
UIGKIOMMZCWJFE-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=C(C=CC(=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)
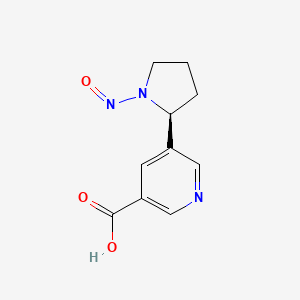
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
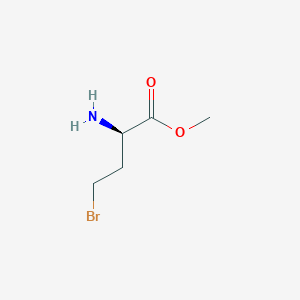
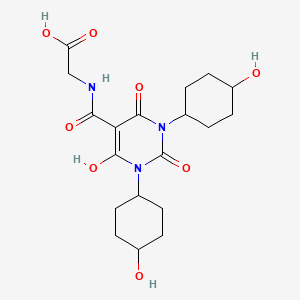
![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)
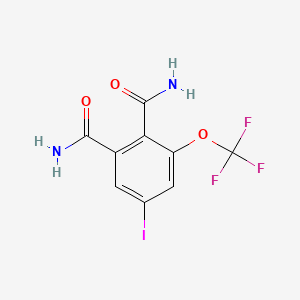
![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)
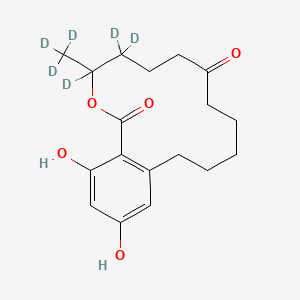
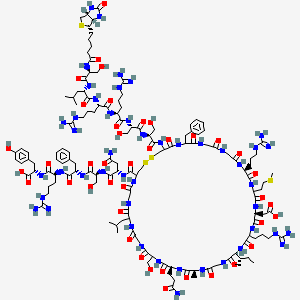
![[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)

